molecular formula C23H35IO3 B12831244 Ethyl 6-(2-oxocyclopentyl)hexanoate;1-iodo-2,3,4,5-tetramethylbenzene

Ethyl 6-(2-oxocyclopentyl)hexanoate;1-iodo-2,3,4,5-tetramethylbenzene

Cat. No.: B12831244
M. Wt: 486.4 g/mol
InChI Key: MUYHJMHVKXCXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(2-oxocyclopentyl)hexanoate and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds with unique chemical structures and properties. Ethyl 6-(2-oxocyclopentyl)hexanoate is an ester, characterized by the presence of an ethyl group and a cyclopentanone moiety. 1-iodo-2,3,4,5-tetramethylbenzene is an aromatic compound with four methyl groups and an iodine atom attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Ethyl 6-(2-oxocyclopentyl)hexanoate

    • This compound can be synthesized through the esterification of 6-(2-oxocyclopentyl)hexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
  • 1-iodo-2,3,4,5-tetramethylbenzene

    • The synthesis of this compound involves the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually conducted at room temperature to prevent over-iodination.

Industrial Production Methods

  • Industrial production methods for these compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

  • Ethyl 6-(2-oxocyclopentyl)hexanoate

      Hydrolysis: This ester can undergo hydrolysis in the presence of a strong acid or base to yield 6-(2-oxocyclopentyl)hexanoic acid and ethanol.

      Reduction: The carbonyl group in the cyclopentanone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • 1-iodo-2,3,4,5-tetramethylbenzene

      Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amine groups under appropriate conditions.

      Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as hydroxide, cyanide, amines.

    Oxidation: Potassium permanganate, nitric acid.

Major Products

    Hydrolysis of Ethyl 6-(2-oxocyclopentyl)hexanoate: 6-(2-oxocyclopentyl)hexanoic acid and ethanol.

    Reduction of Ethyl 6-(2-oxocyclopentyl)hexanoate: 6-(2-hydroxycyclopentyl)hexanoate.

    Substitution of 1-iodo-2,3,4,5-tetramethylbenzene: Various substituted tetramethylbenzenes.

    Oxidation of 1-iodo-2,3,4,5-tetramethylbenzene: Tetramethylbenzoic acids.

Scientific Research Applications

Chemistry

    Ethyl 6-(2-oxocyclopentyl)hexanoate: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    1-iodo-2,3,4,5-tetramethylbenzene:

Biology

    Ethyl 6-(2-oxocyclopentyl)hexanoate: Studied for its potential biological activity and as a building block for bioactive molecules.

    1-iodo-2,3,4,5-tetramethylbenzene: Investigated for its role in radiolabeling and imaging studies.

Medicine

    Ethyl 6-(2-oxocyclopentyl)hexanoate: Explored for its potential therapeutic applications in drug development.

    1-iodo-2,3,4,5-tetramethylbenzene: Used in the synthesis of radiopharmaceuticals for diagnostic imaging.

Industry

    Ethyl 6-(2-oxocyclopentyl)hexanoate: Employed in the production of specialty chemicals and materials.

    1-iodo-2,3,4,5-tetramethylbenzene: Applied in the manufacture of advanced materials and electronic components.

Mechanism of Action

Ethyl 6-(2-oxocyclopentyl)hexanoate

  • The compound exerts its effects through interactions with specific enzymes and receptors in biological systems. The cyclopentanone moiety can undergo nucleophilic attack, leading to various biochemical transformations.

1-iodo-2,3,4,5-tetramethylbenzene

  • The iodine atom in this compound can participate in electrophilic aromatic substitution reactions, facilitating the introduction of other functional groups. The methyl groups enhance the electron density of the benzene ring, making it more reactive.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-(2-oxocyclopentyl)hexanoate: Similar compounds include other esters with cyclopentanone moieties, such as ethyl 6-(2-oxocyclohexyl)hexanoate.

    1-iodo-2,3,4,5-tetramethylbenzene: Similar compounds include other iodinated aromatic compounds, such as 1-iodo-2,4,5-trimethylbenzene.

Uniqueness

    Ethyl 6-(2-oxocyclopentyl)hexanoate: The presence of both an ester and a cyclopentanone moiety makes it a versatile intermediate in organic synthesis.

    1-iodo-2,3,4,5-tetramethylbenzene: The combination of multiple methyl groups and an iodine atom provides unique reactivity and applications in synthesis and radiolabeling.

Properties

Molecular Formula

C23H35IO3

Molecular Weight

486.4 g/mol

IUPAC Name

ethyl 6-(2-oxocyclopentyl)hexanoate;1-iodo-2,3,4,5-tetramethylbenzene

InChI

InChI=1S/C13H22O3.C10H13I/c1-2-16-13(15)10-5-3-4-7-11-8-6-9-12(11)14;1-6-5-10(11)9(4)8(3)7(6)2/h11H,2-10H2,1H3;5H,1-4H3

InChI Key

MUYHJMHVKXCXTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCC1CCCC1=O.CC1=CC(=C(C(=C1C)C)C)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.